アゼチジン-1-アミン二塩酸塩

概要

説明

Azetidin-1-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2 . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

Azetidin-1-amine dihydrochloride has a molecular weight of 187.11 g/mol . It is a powder and is stored at a temperature of -10 degrees .科学的研究の応用

ヘテロ環状アミノ酸誘導体の合成

アゼチジン-1-アミン二塩酸塩は、新しいヘテロ環状アミノ酸誘導体の合成に使用できます。これらの誘導体は、NH-ヘテロ環とメチル2-(アゼチジン-またはオキセタン-3-イリデン)アセテートとのアザ-マイケル付加によって合成されます。 このプロセスは、官能基化された3-置換3-(アセトキシメチル)アゼチジンの形成につながります。これらは、生物活性により医薬品化学において潜在的な用途を持っています .

有機合成と医薬品化学

アゼチジン-1-アミン二塩酸塩を含むアゼチジンの4員環ヘテロ環は、有機合成と医薬品化学において重要です。アゼチジンの反応性は、かなりの環ひずみによって駆動されます。これは、特定の条件下で引き起こされる可能性のある独特の反応性に変換されます。 アゼチジンは、その安定性と容易な取り扱いにより、創薬においてモチーフとして使用されます .

ひずみ駆動反応性研究

アゼチジン-1-アミン二塩酸塩のようなアゼチジンのひずみ駆動特性は、反応性研究の興味深い対象となっています。 研究者は、アゼチジンの合成、反応性、応用を探求することができます。特に、この分野の最近の進歩、トレンド、将来の方向性に焦点を当てています .

アザ・パテルノ-ビューチ反応

アゼチジン-1-アミン二塩酸塩は、アザ・パテルノ-ビューチ反応に関与することができます。これは、イミンとアルケン成分との[2+2]光環化付加反応です。 この反応は、官能基化されたアゼチジンを合成する最も効率的な方法の1つですが、本質的な課題により、限られた成功に終わっています .

ファーマコフォアの開発

アゼチジン-1-アミン二塩酸塩などのアザ-ヘテロ環状分子におけるアゼチジンファーマコフォアサブユニットは、さまざまな生物活性を示す、さまざまな天然および合成産物に使用されています。 これは、創薬のための新しいファーマコフォアの開発において貴重なツールになります .

鈴木-宮浦クロスカップリング反応

アゼチジン-1-アミン二塩酸塩は、鈴木-宮浦クロスカップリング反応に使用して、新規ヘテロ環状化合物を合成することができます。 この反応は、臭素化ピラゾール-アゼチジンハイブリッドとボロン酸とのクロスカップリングを含みます。これにより、さまざまなヘテロ環状アミノ酸誘導体が生成されます .

Safety and Hazards

作用機序

Target of Action

Azetidin-1-amine dihydrochloride, like other azetidines, is a four-membered polar heterocycle that includes a basic secondary amine . Azetidines are known for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . .

Mode of Action

Azetidines in general are known to exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Azetidines are known to be involved in various biochemical pathways. They are excellent candidates for ring-opening and expansion reactions . They also have potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . .

Pharmacokinetics

Azetidines are known to be more stable than related aziridines, which may influence their bioavailability .

Result of Action

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may have significant effects at the molecular and cellular level.

Action Environment

The action of Azetidin-1-amine dihydrochloride, like other azetidines, can be influenced by environmental factors. Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These characteristics may influence the compound’s action, efficacy, and stability in different environments.

生化学分析

Biochemical Properties

Azetidin-1-amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure contributes to its reactivity, allowing it to participate in a range of biochemical processes. It has been observed to interact with enzymes such as amidases and hydrolases, facilitating the hydrolysis of specific substrates . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, enhancing their catalytic efficiency.

Cellular Effects

Azetidin-1-amine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns by influencing transcription factors and other regulatory proteins. These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of azetidin-1-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction. Furthermore, azetidin-1-amine dihydrochloride can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of azetidin-1-amine dihydrochloride can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to certain environmental factors can lead to its degradation . Studies have shown that the long-term effects of azetidin-1-amine dihydrochloride on cellular function can vary, with some cells exhibiting adaptive responses to the compound’s presence over time.

Dosage Effects in Animal Models

The effects of azetidin-1-amine dihydrochloride in animal models vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving azetidin-1-amine dihydrochloride.

Metabolic Pathways

Azetidin-1-amine dihydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting processes such as energy production and biosynthesis. Its interactions with key metabolic enzymes can modulate their activity, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, azetidin-1-amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of azetidin-1-amine dihydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.

Subcellular Localization

The subcellular localization of azetidin-1-amine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that azetidin-1-amine dihydrochloride reaches its intended sites of action, where it can interact with target biomolecules and exert its biochemical effects.

特性

IUPAC Name |

azetidin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-5-2-1-3-5;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJCDGFRSTMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060060-67-3 | |

| Record name | azetidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

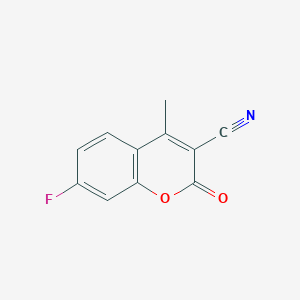

![(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

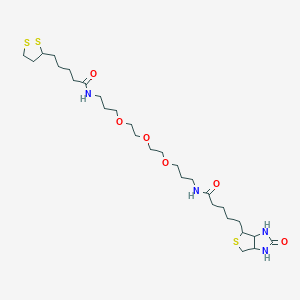

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)

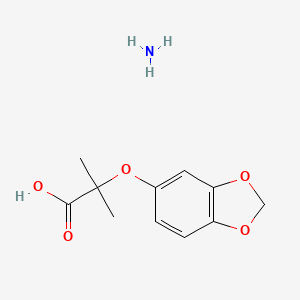

![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)

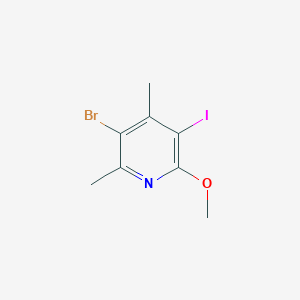

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)